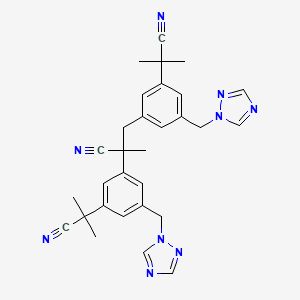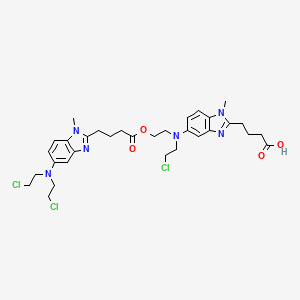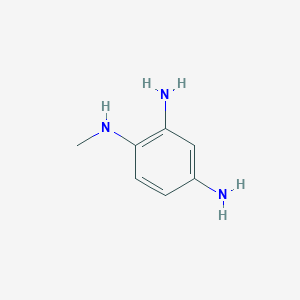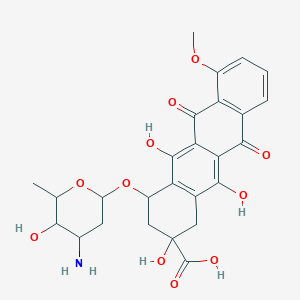
4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxorubicin impurity.
Mécanisme D'action
Target of Action
Doxorubicin, also known as “Doxorubicin Impurity 6”, “4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid”, or “FT-0665910”, primarily targets DNA-associated enzymes and topoisomerase II .
Mode of Action
Doxorubicin interacts with its targets through several mechanisms. It intercalates with DNA base pairs , inhibits topoisomerase II , and generates reactive oxygen species (ROS) . This leads to DNA damage and ultimately cell death .
Biochemical Pathways
The action of Doxorubicin affects multiple biochemical pathways. It contributes to DNA damage , ROS production , apoptosis , senescence , autophagy , ferroptosis , and pyroptosis induction , as well as its immunomodulatory role .
Analyse Biochimique
Cellular Effects
The cellular effects of Doxorubicin Impurity 6 are not well-studied. Doxorubicin, the parent compound, is known to cause DNA damage and cell death . It can also cause heart problems and low blood cell counts
Molecular Mechanism
The molecular mechanism of action of Doxorubicin Impurity 6 is not well-understood. Doxorubicin, the parent compound, is known to cause oxidative stress, topoisomerase inhibition, and mitochondrial damage
Temporal Effects in Laboratory Settings
The temporal effects of Doxorubicin Impurity 6 in laboratory settings are not well-studied. Doxorubicin, the parent compound, is known to have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of Doxorubicin Impurity 6 at different dosages in animal models are not well-studied. Doxorubicin, the parent compound, is known to cause cardiotoxicity in rats
Metabolic Pathways
The metabolic pathways that Doxorubicin Impurity 6 is involved in are not well-understood. Doxorubicin, the parent compound, is known to be associated with cardiotoxicity, which has been linked to various metabolic changes
Transport and Distribution
The transport and distribution of Doxorubicin Impurity 6 within cells and tissues are not well-studied. Doxorubicin, the parent compound, is known to be rapidly taken up by cells
Subcellular Localization
The subcellular localization of Doxorubicin Impurity 6 is not well-understood. Doxorubicin, the parent compound, is known to intercalate with DNA base pairs
Propriétés
Numéro CAS |
69429-21-6 |
|---|---|
Formule moléculaire |
C26H27NO11 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C26H27NO11/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34)/t9-,12-,14-,15-,20+,26-/m0/s1 |
Clé InChI |
UOZJSBYGENSCDJ-FHRHSTJFSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2S,4S)-4-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


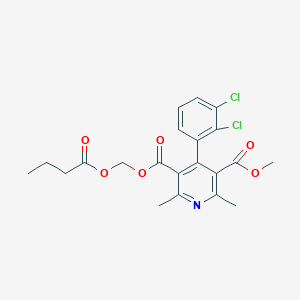
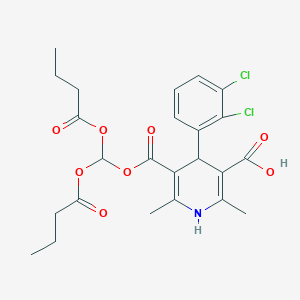
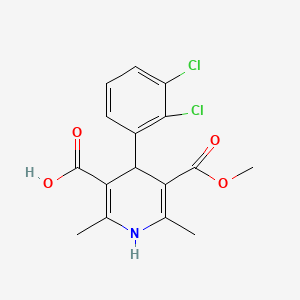

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)


